8-Methylquinoline-4-carbaldehyde
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Overview
Description
8-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methyl group at the 8th position and an aldehyde group at the 4th position. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-4-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where 8-methylquinoline is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4th position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 8th position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 8-Methylquinoline-4-carboxylic acid.
Reduction: 8-Methylquinoline-4-methanol.
Substitution: 8-Nitroquinoline-4-carbaldehyde or 8-Haloquinoline-4-carbaldehyde.
Scientific Research Applications
8-Methylquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methylquinoline-4-carbaldehyde largely depends on its interaction with biological targets. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function .
Comparison with Similar Compounds
8-Hydroxyquinoline-4-carbaldehyde: Similar structure but with a hydroxyl group at the 8th position instead of a methyl group.
2-Methylquinoline-4-carbaldehyde: Methyl group at the 2nd position instead of the 8th position.
8-Methylquinoline-2-carbaldehyde: Aldehyde group at the 2nd position instead of the 4th position.
Uniqueness: 8-Methylquinoline-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in organic synthesis and medicinal chemistry that are not possible with other similar compounds .
Properties
Molecular Formula |
C11H9NO |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
8-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-10-9(7-13)5-6-12-11(8)10/h2-7H,1H3 |
InChI Key |
LZAOYKHWMUIUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)C=O |
Origin of Product |
United States |
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